4-Methoxy-pyridine-2-carboxylic acid hydrochloride
Overview
Description
4-Methoxy-pyridine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H7NO3·HCl It is a derivative of pyridine, a basic heterocyclic organic compound
Mechanism of Action
Target of Action
Related compounds have been used in the synthesis of potential ligands for neuronal nicotinic acetylcholine receptors .
Biochemical Pathways
If it does indeed act on neuronal nicotinic acetylcholine receptors, it could potentially influence neurotransmission and neural signaling pathways .
Result of Action
If it acts on neuronal nicotinic acetylcholine receptors, it could potentially influence neuronal activity and neurotransmission .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-pyridine-2-carboxylic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxypyridine.
Oxidation: 4-methoxypyridine is oxidized to form 4-methoxy-pyridine-2-carboxylic acid.
Hydrochloride Formation: The carboxylic acid is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale oxidation reactions using suitable oxidizing agents and subsequent treatment with hydrochloric acid under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-pyridine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-methoxy-pyridine-2-carboxaldehyde or 4-methoxy-pyridine-2-carboxylic acid.
Reduction: Formation of 4-methoxy-pyridine-2-methanol.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
4-Methoxy-pyridine-2-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical reactions.
Comparison with Similar Compounds
- 4-Methoxy-pyridine-2-carboxylic acid hydrazide
- 4-Methoxy-pyridine-2-carboxylic acid methyl ester
- 4-Methyl-pyridine-2-carboxylic acid
Comparison: 4-Methoxy-pyridine-2-carboxylic acid hydrochloride is unique due to its specific functional groups and their positions on the pyridine ring. This uniqueness imparts distinct chemical and biological properties, making it suitable for specific applications that similar compounds may not fulfill.
Properties
IUPAC Name |
4-methoxypyridine-2-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3.ClH/c1-11-5-2-3-8-6(4-5)7(9)10;/h2-4H,1H3,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQALTXNYLWROAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60527985 | |
Record name | 4-Methoxypyridine-2-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60527985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123811-74-5 | |
Record name | 2-Pyridinecarboxylic acid, 4-methoxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123811-74-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxypyridine-2-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60527985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxypyridine-2-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.